molecular formula C9H11N5O4 B1671053 爱立达宁 CAS No. 23918-98-1

爱立达宁

货号: B1671053
CAS 编号: 23918-98-1
分子量: 253.22 g/mol
InChI 键: LIEMBEWXEZJEEZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Eritadenine is an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), a crucial enzyme involved in methylation processes within the body . By interacting with this enzyme, Eritadenine can influence various biochemical reactions. It also interferes with the production and absorption processes involving cholesterol in the liver .

Cellular Effects

Eritadenine has been shown to have significant effects on various types of cells and cellular processes. For instance, it was found to affect adenylate cyclase activity of rat fat cell plasma membranes and influence cyclic AMP accumulation and lipolysis in isolated rat fat cells . Moreover, Eritadenine might suppress the activity of liver microsomal Δ6-desaturase by altering the microsomal phospholipid profile .

Molecular Mechanism

At the molecular level, Eritadenine exerts its effects through several mechanisms. It inhibits the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which plays a key role in methylation processes . This inhibition can lead to changes in gene expression. Furthermore, Eritadenine’s structure, a purine alkylated with an oxidized sugar fragment, allows it to interact with various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eritadenine have been observed to change over time. For example, dietary Eritadenine was found to alter the microsomal phospholipid profile in rats, represented by an increase in PE concentration . This suggests that Eritadenine’s effects may not be immediate but occur gradually as it interacts with cellular components.

Metabolic Pathways

Eritadenine is involved in various metabolic pathways due to its interaction with the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH) . Detailed information about the specific metabolic pathways that Eritadenine is involved in is currently limited.

准备方法

尼瓦诺可以通过各种合成途径合成。 一种常用的方法是在碱存在下,使苯乙酮与尿素反应生成乙内酰脲环 . 反应条件通常包括加热混合物以促进生成所需产物。 工业生产方法可能涉及优化反应条件以提高产率和纯度 .

化学反应分析

尼瓦诺经历了几种类型的化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .

相似化合物的比较

尼瓦诺与其他乙内酰脲衍生物类似,例如:

尼瓦诺独特的取代模式和代谢特征使其有别于这些类似化合物,使其成为研究和治疗应用中宝贵的化合物 .

属性

IUPAC Name

4-(6-aminopurin-9-yl)-2,3-dihydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-7-5-8(12-2-11-7)14(3-13-5)1-4(15)6(16)9(17)18/h2-4,6,15-16H,1H2,(H,17,18)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEMBEWXEZJEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(C(C(=O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-erythro-Eritadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23918-98-1
Record name D-erythro-Eritadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 - 263 °C
Record name D-erythro-Eritadenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029895
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eritadenine
Reactant of Route 2
Eritadenine
Reactant of Route 3
Eritadenine
Reactant of Route 4
Eritadenine
Reactant of Route 5
Reactant of Route 5
Eritadenine
Reactant of Route 6
Reactant of Route 6
Eritadenine
Customer
Q & A

Q1: What is the primary mechanism of action of eritadenine in lowering cholesterol?

A1: Eritadenine's hypocholesterolemic action is primarily attributed to its influence on hepatic phospholipid metabolism. [] Research suggests that eritadenine modifies the phosphatidylcholine (PC) to phosphatidylethanolamine (PE) ratio in liver microsomes. [, ] This alteration in the phospholipid profile is believed to contribute to its cholesterol-lowering effect.

Q2: How does eritadenine affect S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) levels, and what is the significance of this effect?

A2: Eritadenine has been shown to decrease the SAM:SAH ratio in the liver. [] This ratio is crucial for various methylation reactions, including those involved in lipid metabolism. The alteration of this ratio by eritadenine further supports its role in modulating lipid metabolism pathways.

Q3: Does eritadenine influence the activity of fatty acid desaturases? If so, how?

A3: Yes, studies demonstrate that eritadenine can decrease the activities of Δ5-, Δ6-, and Δ9-desaturases in liver microsomes. [] This effect is likely linked to the observed increase in liver microsomal PE concentration induced by eritadenine. []

Q4: Does dietary fat type influence the effect of eritadenine on Δ6-desaturase activity?

A4: While dietary fat type can influence Δ6-desaturase activity, eritadenine exerts a more potent effect. [] Regardless of the fat source (palm oil, olive oil, or safflower oil), eritadenine supplementation markedly reduced Δ6-desaturase activity to a relatively constant level. []

Q5: How does eritadenine affect the fatty acid composition of different lipid classes?

A5: Eritadenine administration leads to an increase in the proportion of linoleic acid and linoleic acid-containing molecular species, particularly 16:0-18:2, in plasma PC, regardless of dietary fat type. [] This modification of the plasma PC molecular species profile is suggested to contribute to its cholesterol-lowering effect. []

Q6: What is the molecular formula and weight of eritadenine?

A6: Eritadenine has the molecular formula C12H15N5O4 and a molecular weight of 293.28 g/mol. []

Q7: Are there any distinctive spectroscopic features of eritadenine?

A7: Yes, Raman spectroscopy reveals a characteristic vibrational mode at 773 cm−1 in the spectrum of eritadenine, attributed to vibrations in the carbon chain, ν(CC). [] Another Raman line arising at 1212 cm−1, observed in both eritadenine and its synthesis intermediate, methyl 5-(6-Aminopurin-9H-9-yl)-2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside (MAIR), is also assigned to ν(CC). []

Q8: What structural features of eritadenine are crucial for its inhibitory activity on SAHase?

A8: The adenine moiety of eritadenine plays a vital role in its interaction with SAHase. [, ] Studies using acyclic analogs of deazapurine nucleosides revealed that only 3-deazaadenine derivatives exhibited enzyme-inhibitory activity. []

Q9: How do modifications to the sugar moiety of eritadenine affect its activity?

A9: Modifications to the sugar moiety can significantly impact eritadenine's activity. For instance, the ethyl ester derivative of eritadenine showed almost no effect on adenylate cyclase, unlike eritadenine itself. []

Q10: How does cooking affect the levels of eritadenine in shiitake mushrooms?

A10: Cooking methods influence eritadenine content in shiitake. Grilling followed by frying proved to be more effective in preserving eritadenine levels compared to boiling or microwaving. [, ]

Q11: Do modern culinary processing techniques impact eritadenine content?

A11: Yes, processes like texturization using agar-agar and spherification with alginate can affect the release of eritadenine. [, ]

Q12: Are there any methods to enhance the bioaccessibility of eritadenine?

A12: Grilling and incorporating gelatin during food preparation were found to enhance the bioaccessibility of eritadenine in an in vitro digestion model. [, ]

Q13: What is the primary route of elimination for eritadenine?

A13: Following oral administration, the majority of eritadenine is excreted in feces. []

Q14: Which organ exhibits the highest accumulation of eritadenine after ingestion?

A14: Following absorption, eritadenine primarily accumulates in the liver. []

Q15: How is eritadenine distributed within liver cells?

A15: Within the liver, eritadenine exhibits rapid incorporation into the supernatant, followed by microsomes and mitochondria. []

Q16: Does eritadenine demonstrate hypocholesterolemic effects in animal models?

A16: Yes, studies using rat models have consistently shown that eritadenine effectively reduces plasma cholesterol levels. [, , , , , , , , ]

Q17: What is the effect of eritadenine on atherogenic index in animal models?

A17: In rat models, eritadenine administration led to a reduction in the atherogenic index (TC/HDL ratio) in serum, suggesting its potential in mitigating cardiovascular risks. [, ]

Q18: Does eritadenine impact lipid accumulation in the liver?

A18: Research indicates that eritadenine can reduce lipid accumulation in the liver of hypercholesterolemic mice. []

Q19: Has eritadenine been investigated in clinical trials for its cholesterol-lowering effects?

A19: While preclinical studies in animal models are promising, there is limited information available regarding clinical trials evaluating the efficacy and safety of eritadenine in humans.

Q20: What analytical techniques are commonly employed for the detection and quantification of eritadenine?

A20: Several methods have been developed for analyzing eritadenine, including: * High-performance liquid chromatography (HPLC) [, , , ] * Gas chromatography-mass spectrometry (GC/MS) [, ] * Liquid chromatography-mass spectrometry (LC-MS/MS) []

Q21: How does the method of preparation influence the dissolution of eritadenine from shiitake mushrooms?

A21: Different cooking techniques can impact the dissolution of eritadenine from shiitake mushrooms. [, , ] For instance, grilling and the use of gelatin were found to enhance eritadenine's bioaccessibility, suggesting improved dissolution during digestion. [, ]

Q22: When was eritadenine first discovered, and what were the initial observations regarding its biological activity?

A22: Eritadenine was first isolated from shiitake mushrooms in the 1970s. [] Initial research primarily focused on its potent cholesterol-lowering effects observed in animal models. []

Q23: Which scientific disciplines are involved in the research and development of eritadenine?

A23: Eritadenine research encompasses a multidisciplinary approach involving: * Food science and technology: Exploring its presence in food sources and optimizing its extraction and culinary applications. [, , ] * Biochemistry: Investigating its interactions with enzymes, metabolic pathways, and effects on lipid metabolism. [, , , , , , , ] * Pharmacology: Assessing its potential therapeutic applications, including its hypocholesterolemic and anti-hyperhomocysteinemic effects. [, , , , , , , , , ] * Analytical chemistry: Developing and applying methods to detect, quantify, and characterize eritadenine. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。